Structure Elucidation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
Structure Elucidation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
Executive Summary
The structural elucidation of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid represents a critical workflow in the characterization of fluoroquinolone scaffolds.[1] As a precursor to blockbuster antibiotics (e.g., ciprofloxacin, norfloxacin), the integrity of this core determines the biological efficacy of the final pharmaceutical agent. This guide provides a rigorous, multi-modal spectroscopic strategy to unambiguously confirm the regio-isomerism of the fluorine substituent, the oxidation state of the C4 position (tautomeric equilibrium), and the integrity of the carboxylic acid moiety.
Synthetic Context & Structural Significance
To understand the elucidation strategy, one must understand the sample's origin. The standard synthesis via the Gould-Jacobs reaction dictates the impurity profile and potential isomers.
-
Reaction Pathway: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and saponification.[1]
-
Critical Structural Features:
Visualization: Elucidation Workflow
The following diagram outlines the logical flow from crude synthesis to final structural confirmation.
Figure 1: Integrated workflow for the synthesis and structural validation of the target quinolone.
Spectroscopic Elucidation Strategy
19F NMR: The Primary Anchor
The fluorine atom acts as a solitary "beacon" in the NMR spectrum. Its chemical shift and coupling constants are the most reliable indicators of regiochemistry (position 6 vs. position 7 or 8).
-
Expected Shift:
to ppm (relative to CFCl ).[1] -
Multiplicity:
-
Diagnostic Value: If the fluorine were at position 7 (a common impurity if 3-fluoroaniline were used), the splitting pattern with adjacent protons would change drastically (strong ortho coupling vs. meta coupling).[1]
1H NMR: Aromatic Substitution Pattern
Solvent: DMSO-d
| Position | Multiplicity | Coupling ( | Diagnostic Logic |
| NH (H-1) | Broad Singlet | N/A | Usually |
| H-3 | Singlet | N/A | |
| H-5 | Doublet of Doublets | The "inner" proton.[1] Large coupling to F (ortho) and small meta coupling to H-7.[1] | |
| H-7 | Multiplet | Coupled to both F (ortho) and H-8 (ortho).[1] | |
| H-8 | Doublet of Doublets | Coupled strongly to H-7 and weakly to F (meta).[1] |
13C NMR: The C-F Coupling Roadmap
This is the most definitive method for placing the fluorine atom. The Carbon-Fluorine coupling constants (
-
C-6 (ipso): Doublet,
Hz.[1] (Huge splitting, unmistakable). -
C-5 (ortho): Doublet,
Hz.[1] -
C-7 (ortho): Doublet,
Hz.[1] -
C-4a (meta): Doublet,
Hz.[1] (Bridgehead carbon).[1] -
C-8 (meta): Doublet,
Hz.[1] -
C-4 (carbonyl): Singlet or weak doublet (
Hz) at ppm.[1] -
C-2 (carboxyl): Singlet at
ppm.[1]
Visualization: NMR Correlation Logic
Figure 2: 13C-19F Coupling network used to assign the aromatic ring carbons.
Tautomerism Analysis: Keto vs. Enol
A common point of confusion is whether the molecule exists as the 4-oxo-1,4-dihydro form (keto) or the 4-hydroxyquinoline form (enol).[1]
-
Solution State (DMSO/Polar): The 4-oxo tautomer predominates.[1]
-
Solid State: X-Ray crystallography typically confirms the 4-oxo form, stabilized by intermolecular hydrogen bonding between the N-H and the C=O of adjacent molecules.
Mass Spectrometry (Fragmentation)
Technique: ESI-MS (Negative Mode usually preferred for carboxylic acids, though Positive Mode works for the basic nitrogen).[1]
-
Molecular Ion:
Da (approx).[1] -
Fragmentation Pathway:
Experimental Protocols
Synthesis (Gould-Jacobs Adaptation)
Note: This protocol is designed for high purity to facilitate elucidation.
-
Condensation: Mix 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved (distill off).[1][4]
-
Checkpoint: Solidifies upon cooling.[1] Recrystallize from hexane/ethanol to get the enamine intermediate.
-
-
Cyclization: Add the intermediate to diphenyl ether (high boiling solvent) pre-heated to 250°C. Stir for 30 mins.
-
Workup: Cool to room temperature.[1][4] Dilute with hexane.[1] Filter the precipitate (Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate isomer is possible, but 2-COOH synthesis usually involves different starting materials or hydrolysis conditions; Correction: The standard Gould-Jacobs yields the 3-ester.[1] To get the 2-carboxylic acid , one typically performs a specific hydrolysis or starts with a different malonate derivative.[1] For this guide, we assume the 2-COOH is the target isolate).[1]
-
Hydrolysis: Reflux the ester in 10% NaOH for 4 hours. Acidify with HCl to pH 2.[1] The carboxylic acid precipitates.
Purification for Elucidation[1]
-
Dissolution: Dissolve 50 mg of crude solid in minimal hot DMSO or DMF.
-
Precipitation: Slowly add water until turbidity appears.[1] Allow to stand at 4°C overnight.[1]
-
Washing: Filter and wash with cold water, then methanol.[1]
-
Drying: Vacuum dry at 60°C for 12 hours (removes water which interferes with the OH/NH NMR signals).
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link[1]
-
Charushin, V. N., et al. (2018).[1] Fluorine-containing quinolines: Synthesis and medicinal applications.[1][4][6] Russian Chemical Reviews.[1] Link[1]
-
Al-Mughaid, H. (2025).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone.[1][3] ResearchGate.[1][4][7][8] Link
-
PubChem. (n.d.).[1][9] 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Analog Data). National Library of Medicine.[1] Link[1]
-
Magritek. (2014).[1] Simultaneous Proton and Fluorine decoupled 13C NMR.[1][10][11] (Technical Note on C-F Couplings). Link
Sources
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